Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate
Description
This compound features a pyridazine core substituted at the 6-position with a piperidine moiety. The piperidine is further functionalized via a carboxamide linkage to a 6-(3-fluorophenyl)pyridine group, while the pyridazine’s 3-position carries an ethyl ester (Fig. 1).
Properties
IUPAC Name |
ethyl 6-[4-[[6-(3-fluorophenyl)pyridine-3-carbonyl]amino]piperidin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-2-33-24(32)21-8-9-22(29-28-21)30-12-10-19(11-13-30)27-23(31)17-6-7-20(26-15-17)16-4-3-5-18(25)14-16/h3-9,14-15,19H,2,10-13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCMPSVFEXIHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107679 | |
| Record name | 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-39-6 | |
| Record name | 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with various functional groups, including a piperidine ring and a fluorophenyl moiety. Its structural complexity suggests potential interactions with multiple biological targets.
Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases are pivotal in signaling pathways that regulate cell growth and proliferation, making them critical targets in cancer therapy.
Target Kinases
The compound is hypothesized to interact with several kinase families, including:
- Mitogen-Activated Protein Kinases (MAPKs)
- Receptor Tyrosine Kinases (RTKs)
These interactions could lead to the modulation of signaling pathways involved in tumorigenesis and other diseases characterized by aberrant cell proliferation.
Biological Activity Data
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to the blockade of key signaling pathways mediated by specific kinases.
- In Vivo Efficacy : Preclinical trials indicated that administration of this compound led to reduced tumor growth in xenograft models. The results suggested a favorable pharmacokinetic profile, enhancing its potential as a therapeutic agent.
Research Findings
Recent research has highlighted the importance of structural modifications on the biological activity of related compounds. For instance, the presence of an ethyl group at specific positions was found to enhance kinase inhibitory activity significantly compared to methylated analogs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to target kinases.
- Ring Modifications : Alterations in the piperidine or pyridine rings can lead to improved selectivity and potency against specific cancer types.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
Pharmacological and Physicochemical Implications
- Piperidine vs.
- Pyridazine vs. Pyridine Cores : Pyridazine’s dual adjacent nitrogen atoms enhance electron-deficient character, improving interactions with kinase ATP pockets compared to pyridine analogs .
- Carboxamide vs. Hydroxyl Groups : The carboxamide in the target compound provides hydrogen-bonding capability and stability over esters, whereas the hydroxyl group in increases hydrophilicity but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
